molecular formula C15H21NO5 B13667116 (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid

Cat. No.: B13667116
M. Wt: 295.33 g/mol
InChI Key: MONPMZNNSIGDOA-GFCCVEGCSA-N
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Description

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is significant in organic synthesis, particularly in peptide chemistry, due to its protective group which prevents unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective protection of the amino group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Boc-protected amino group can be substituted using nucleophiles in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines.

Scientific Research Applications

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-(tert-Butoxycarbonylamino)butanoic acid ethyl ester
  • tert-Butyloxycarbonyl-protected amino acids

Uniqueness

(S)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)-3-methylbenzoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a hydroxyl group on a benzoic acid backbone. This combination of functional groups makes it particularly useful in peptide synthesis and other organic transformations .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

4-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-3-methylbenzoic acid

InChI

InChI=1S/C15H21NO5/c1-9-7-10(13(18)19)5-6-11(9)12(8-17)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19)/t12-/m1/s1

InChI Key

MONPMZNNSIGDOA-GFCCVEGCSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O)[C@@H](CO)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C(CO)NC(=O)OC(C)(C)C

Origin of Product

United States

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